molecular formula C21H22N4O8 B1142743 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide CAS No. 245500-93-0

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide

Numéro de catalogue: B1142743
Numéro CAS: 245500-93-0
Poids moléculaire: 458.4 g/mol
Clé InChI: NDHKVQJGORCCLP-KUSYAZKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is a significant metabolite of Nevirapine, an antiretroviral agent used in the treatment of HIV-1 infection. This compound is crucial for monitoring drug clearance and understanding the metabolic pathways of Nevirapine . It has a molecular formula of C21H22N4O8 and a molecular weight of 458.42 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is synthesized through the glucuronidation of 3-Hydroxy Nevirapine. This process involves the conjugation of glucuronic acid to the hydroxyl group of 3-Hydroxy Nevirapine. The reaction typically requires the presence of uridine diphosphate-glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required standards .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s solubility and facilitates its excretion from the body .

Common Reagents and Conditions

The glucuronidation reaction involves UDPGA as the glucuronic acid donor and UGT as the catalyst. The reaction is typically carried out in an aqueous medium at physiological pH and temperature .

Major Products Formed

The major product formed from the glucuronidation of 3-Hydroxy Nevirapine is this compound itself. This compound is more water-soluble than its precursor, facilitating its excretion .

Applications De Recherche Scientifique

Pharmacokinetic Properties

The pharmacokinetics of 3-Hydroxy Nevirapine 3-O-β-D-Glucuronide are crucial for determining its efficacy and safety in clinical settings:

  • Metabolism : Nevirapine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. The formation of this compound occurs through glucuronidation, which is essential for the elimination of the drug from the body .
  • Steady-State Concentrations : Studies indicate that the steady-state concentrations of Nevirapine and its metabolites, including this compound, can be influenced by genetic variants affecting metabolic enzymes. This variability can impact therapeutic outcomes and the risk of adverse effects .

Therapeutic Applications

The primary therapeutic application of this compound lies in its role as a metabolite that reflects the pharmacological activity and safety of Nevirapine:

  • Monitoring Drug Levels : Measurement of this metabolite can provide insights into patient adherence to therapy and potential drug interactions. Elevated levels may indicate impaired metabolism or increased dosing frequency, which could lead to toxicity .
  • Predicting Efficacy : The concentration of this compound can be correlated with antiviral efficacy. Maintaining plasma levels above the inhibitory concentration is critical for effective HIV management .

Safety Profile

The safety profile associated with Nevirapine therapy is closely tied to the levels of its metabolites:

  • Hepatotoxicity Risks : Women with higher CD4+ counts are at an increased risk for symptomatic hepatic events when treated with Nevirapine. Monitoring levels of this compound may help identify patients at risk for liver toxicity early in treatment .
  • Adverse Reactions : Clinical trials have documented various adverse reactions related to Nevirapine administration, including rash and hepatic events. Understanding the role of its metabolites can aid in managing these risks effectively .

Case Studies and Clinical Trials

Several studies have investigated the pharmacokinetics and safety of Nevirapine and its metabolites:

StudyPopulationFindings
Pharmacokinetic Study in CambodiaHIV-infected individualsAssessed steady-state concentrations of Nevirapine and metabolites, highlighting variability due to genetic factors .
Clinical Trial on Hepatic EventsTreatment-naïve subjectsFound a correlation between CD4+ counts and incidence of hepatic events during Nevirapine therapy; monitoring metabolites could improve patient safety .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-Hydroxy Nevirapine 3-O-β-D-Glucuronide is unique due to its specific role in the metabolism of Nevirapine, an important antiretroviral drug. Its formation and excretion are crucial for understanding the pharmacokinetics and safety profile of Nevirapine .

Propriétés

Numéro CAS

245500-93-0

Formule moléculaire

C21H22N4O8

Poids moléculaire

458.4 g/mol

Nom IUPAC

(2S,3S,4S,5R,6S)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H22N4O8/c1-8-11(32-21-15(28)13(26)14(27)16(33-21)20(30)31)7-23-18-12(8)24-19(29)10-3-2-6-22-17(10)25(18)9-4-5-9/h2-3,6-7,9,13-16,21,26-28H,4-5H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1

Clé InChI

NDHKVQJGORCCLP-KUSYAZKWSA-N

SMILES isomérique

CC1=C2C(=NC=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5

SMILES canonique

CC1=C2C(=NC=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)N(C4=C(C=CC=N4)C(=O)N2)C5CC5

Synonymes

11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-3-yl β-D-Glucopyranosiduronic Acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.